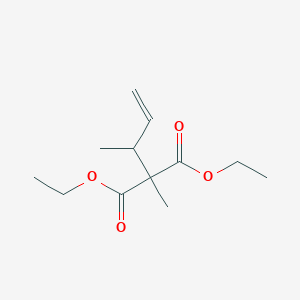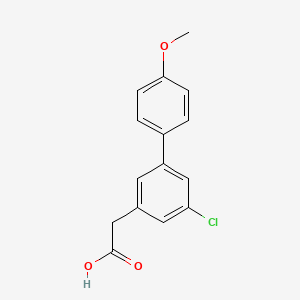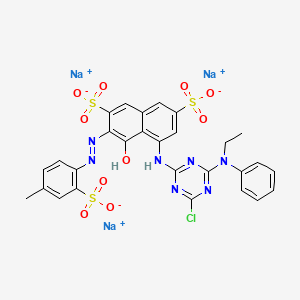![molecular formula C8H11NO3S B14442283 Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate CAS No. 76944-45-1](/img/structure/B14442283.png)
Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate is a chemical compound characterized by the presence of an azetidinone ring, a sulfur atom, and an enoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate typically involves the reaction of azetidinone derivatives with thiol-containing compounds under specific conditions. One common method includes the use of ethyl acrylate as a starting material, which undergoes a series of reactions to introduce the azetidinone and sulfanyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The enoate ester group can be reduced to form corresponding alcohols.
Substitution: The azetidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinone derivatives.
Aplicaciones Científicas De Investigación
Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate involves its interaction with specific molecular targets. The azetidinone ring is known to inhibit certain enzymes, while the sulfur atom can form covalent bonds with biological molecules, leading to various biological effects. The enoate ester group can participate in Michael addition reactions, further contributing to its activity.
Comparación Con Compuestos Similares
Thiazoles: Compounds containing a thiazole ring, known for their diverse biological activities.
Oxoazetidine Derivatives: Compounds with similar azetidinone structures, often used as antibiotics.
Uniqueness: Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate is unique due to the combination of its azetidinone ring, sulfur atom, and enoate ester group, which confer distinct chemical and biological properties not commonly found in other compounds.
Propiedades
Número CAS |
76944-45-1 |
|---|---|
Fórmula molecular |
C8H11NO3S |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
ethyl 3-(4-oxoazetidin-2-yl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C8H11NO3S/c1-2-12-8(11)3-4-13-7-5-6(10)9-7/h3-4,7H,2,5H2,1H3,(H,9,10) |
Clave InChI |
HEDFNYSIPDHXHV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CSC1CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5,6-dioxido-11,13-dihydrobenzo[c][6,1,2]benzoxadiazonine-5,6-diium](/img/structure/B14442205.png)
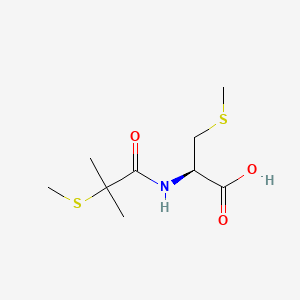
![1-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}-1,2-dihydronaphthalen-1-ol](/img/structure/B14442218.png)


![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)
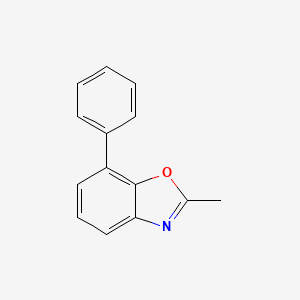
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
